4-Chloro-2-methoxybenzene-1-sulfonyl chloride
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Overview
Description
4-Chloro-2-methoxybenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H6Cl2O3S . It has a molecular weight of 241.09 . This compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6Cl2O3S/c1-12-6-4-5(8)2-3-7(6)13(9,10)11/h2-4H,1H3 . This code provides a specific string of characters that describes the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, sulfonyl chlorides are typically involved in substitution reactions where they act as electrophiles . The sulfonyl chloride group can be replaced by other groups in the presence of a suitable nucleophile.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 241.09 .Scientific Research Applications
Spectroscopic Studies and Theoretical Methods
4-Chloro-2-methoxybenzene-1-sulfonyl chloride and its derivatives are extensively studied for their spectroscopic properties and chemical significance. The vibrational spectroscopic studies of these compounds, such as 4-Cyano-2-methoxybenzenesulfonyl Chloride (a close derivative), have been carried out using Fourier-transform infrared spectroscopy (FTIR) and theoretical methods like density functional theory (DFT). These studies focus on molecular geometry, orbital interactions, and thermodynamic properties, which are crucial for understanding the chemical behavior of these compounds (Nagarajan & Krishnakumar, 2018).
Synthesis of Derivatives and Their Characterization
Sulfonyl derivatives, including those derived from this compound, are characterized by the preparation of various derivatives like amides, hydrazides, and azides. These derivatives have applications in different fields, including pharmaceuticals. The characterization involves spectroscopic methods such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry, providing detailed insight into the structure and properties of these compounds (Cremlyn et al., 1980).
Role in Agriculture and Pharmaceuticals
Sulfonyl chlorides like this compound are used in the synthesis of agricultural and pharmaceutical products. Their role in directing substitutions and their involvement in reactions leading to high-purity products make them valuable intermediates in these industries. The utility of these compounds is significant in the synthesis of active ingredients for various applications (Moore, 2003).
Antimicrobial Activity and Drug Design
Some derivatives of this compound have been investigated for their antimicrobial properties. The synthesis of these derivatives and subsequent testing for antimicrobial activity are crucial for the development of new therapeutic agents. Docking studies with proteins like DNA Gyrase-A have been conducted to understand their potential as drug candidates (Kumar et al., 2020).
Safety and Hazards
This compound is classified as dangerous with the signal word "Danger" . It has the hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Mechanism of Action
Target of Action
Sulfonyl chloride compounds are generally known to react with carboxylic acids, alcohols, and amines .
Mode of Action
4-Chloro-2-methoxybenzene-1-sulfonyl chloride, like other sulfonyl chlorides, is an electrophile. It can form a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate can then react with a nucleophile to give a substitution or addition product .
Biochemical Pathways
It’s known that sulfonyl chlorides can participate in various organic reactions, including nucleophilic addition-elimination mechanisms .
Result of Action
The compound’s reactivity suggests it could potentially modify biomolecules, leading to changes in cellular function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species can influence the action, efficacy, and stability of this compound . .
Properties
IUPAC Name |
4-chloro-2-methoxybenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O3S/c1-12-6-4-5(8)2-3-7(6)13(9,10)11/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFZOSWXWRNSFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
612541-13-6 |
Source
|
Record name | 4-chloro-2-methoxybenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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